molecular formula C26H29N7O3S B11433895 7-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

7-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B11433895
M. Wt: 519.6 g/mol
InChI Key: XRCYVVVIJKXBNH-UHFFFAOYSA-N
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Description

The compound 7-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex organic molecule that belongs to the class of thiadiazolopyrimidines. This compound is characterized by its unique structure, which includes a nitro-substituted phenyl ring, a piperazine moiety, and a thiadiazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazolopyrimidine core, followed by the introduction of the piperazine moiety and the nitro-substituted phenyl ring. Common reagents used in these reactions include:

  • Thionyl chloride (SOCl2)
  • Hydrazine hydrate (N2H4·H2O)
  • Phenylethylamine (C8H11N)
  • Nitrobenzene derivatives

The reaction conditions often require controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: undergoes various chemical reactions, including:

  • Oxidation : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
  • Substitution : The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of different substituents.
  • Cyclization : The piperazine moiety can participate in cyclization reactions to form additional ring structures.

Common Reagents and Conditions

  • Reducing agents : Hydrogen gas (H2), palladium on carbon (Pd/C)
  • Electrophilic reagents : Halogens (e.g., bromine, chlorine), nitrating agents
  • Cyclization agents : Acid catalysts, base catalysts

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino-substituted derivative, while electrophilic substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

7-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: has a wide range of scientific research applications, including:

  • Chemistry : Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
  • Biology : Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
  • Medicine : Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
  • Industry : Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

7-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: can be compared with other similar compounds, such as:

  • Thiadiazolopyrimidines : These compounds share the thiadiazolopyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.
  • Piperazine derivatives : Compounds containing the piperazine moiety, which may exhibit similar pharmacological activities.
  • Nitro-substituted phenyl compounds : Molecules with nitro groups on the phenyl ring, which can influence their reactivity and biological effects.

The uniqueness of This compound

Properties

Molecular Formula

C26H29N7O3S

Molecular Weight

519.6 g/mol

IUPAC Name

7-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C26H29N7O3S/c1-2-6-24-29-32-25(34)18-23(28-26(32)37-24)31-15-13-30(14-16-31)20-9-10-22(33(35)36)21(17-20)27-12-11-19-7-4-3-5-8-19/h3-5,7-10,17-18,27H,2,6,11-16H2,1H3

InChI Key

XRCYVVVIJKXBNH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN2C(=O)C=C(N=C2S1)N3CCN(CC3)C4=CC(=C(C=C4)[N+](=O)[O-])NCCC5=CC=CC=C5

Origin of Product

United States

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